4-Ethoxy-6-methylquinolin-2(1H)-one
Description
4-Ethoxy-6-methylquinolin-2(1H)-one is a substituted quinolinone derivative characterized by an ethoxy group at the 4-position and a methyl group at the 6-position of the quinoline scaffold. Quinolinones are heterocyclic compounds with a fused benzene and pyridine ring, and their biological and chemical properties are heavily influenced by substituent patterns. For instance, substituted quinolinones are often synthesized via condensation, alkylation, or halogenation reactions, as seen in related compounds .
Properties
CAS No. |
105908-27-8 |
|---|---|
Molecular Formula |
C12H13NO2 |
Molecular Weight |
203.241 |
IUPAC Name |
4-ethoxy-6-methyl-1H-quinolin-2-one |
InChI |
InChI=1S/C12H13NO2/c1-3-15-11-7-12(14)13-10-5-4-8(2)6-9(10)11/h4-7H,3H2,1-2H3,(H,13,14) |
InChI Key |
VHAXKEIIRSLGCM-UHFFFAOYSA-N |
SMILES |
CCOC1=CC(=O)NC2=C1C=C(C=C2)C |
Synonyms |
Carbostyril, 4-ethoxy-6-methyl- (6CI) |
Origin of Product |
United States |
Comparison with Similar Compounds
Structural and Substituent Variations
Key structural analogs differ in substituent type, position, and electronic effects:
Key Observations :
- Ethoxy vs. Chloro substituents (e.g., in 4-Chloro-6-methylquinolin-2(1H)-one) increase reactivity for further functionalization .
- Methyl vs. Phenyl Groups: Methyl groups (e.g., at 6-position) simplify synthesis, while phenyl rings (e.g., at 4-position in 3-Acetyl-6-chloro-1-methyl-4-phenylquinolin-2(1H)-one) introduce steric hindrance and π-π stacking interactions .
Physicochemical Properties
- Melting Points: Methoxy-substituted quinolinones (e.g., 6-Methoxy-2(1H)-quinolinone) exhibit higher melting points (~207°C) compared to chloro or alkylated derivatives . Ethoxy groups may lower melting points due to increased flexibility.
- Solubility : Hydroxy and methoxy groups enhance water solubility, while ethoxy and phenyl substituents favor organic solvents .
- Spectral Data: IR and NMR spectra of analogs (e.g., 3-[(2,3-Dihydro-1H-1,4-diazepin-6-yl)carbonyl]-4-hydroxy-1-methyl-quinolin-2(1H)-one) show characteristic peaks for C=O (1663 cm⁻¹) and NH/OH (3200–3447 cm⁻¹), which would vary with ethoxy substitution .
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